4(1H)-Pyridazinone, 3-methoxy-1-(3,4,5-trimethoxyphenyl)-
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Overview
Description
4(1H)-Pyridazinone, 3-methoxy-1-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridazinone core substituted with methoxy groups, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridazinone, 3-methoxy-1-(3,4,5-trimethoxyphenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyridazinone, 3-methoxy-1-(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4,5-trimethoxybenzoic acid, while reduction of the pyridazinone ring can produce dihydropyridazinone derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research has explored its use as a lead compound for the development of new drugs, particularly for treating infections and cancer.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4(1H)-Pyridazinone, 3-methoxy-1-(3,4,5-trimethoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups can enhance its binding affinity to these targets, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the disruption of DNA replication in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds also feature a heterocyclic core and have shown similar biological activities, such as antimicrobial and anticancer properties.
Pyrimidine Derivatives: Pyrimidines share structural similarities with pyridazinones and are widely studied for their therapeutic potential.
Uniqueness
4(1H)-Pyridazinone, 3-methoxy-1-(3,4,5-trimethoxyphenyl)- is unique due to the presence of multiple methoxy groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and drugs with specific properties.
Properties
CAS No. |
146824-90-0 |
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Molecular Formula |
C14H16N2O5 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
3-methoxy-1-(3,4,5-trimethoxyphenyl)pyridazin-4-one |
InChI |
InChI=1S/C14H16N2O5/c1-18-11-7-9(8-12(19-2)13(11)20-3)16-6-5-10(17)14(15-16)21-4/h5-8H,1-4H3 |
InChI Key |
LEANHXNOJQBTEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=CC(=O)C(=N2)OC |
Origin of Product |
United States |
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